2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
CAS No.: 947736-16-5
Cat. No.: VC20824979
Molecular Formula: C22H20FN3O5
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947736-16-5 |
|---|---|
| Molecular Formula | C22H20FN3O5 |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | 2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m0/s1 |
| Standard InChI Key | FKZUTWSVQLXKQE-HNNXBMFYSA-N |
| Isomeric SMILES | C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
| SMILES | C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Introduction
Chemical Identity and Nomenclature
Basic Identification
2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione is registered with the Chemical Abstracts Service (CAS) number 947736-16-5 . This unique identifier facilitates the unambiguous identification of this specific chemical entity within scientific and regulatory databases. The compound belongs to the class of oxazolidinones, which have gained considerable attention in pharmaceutical research due to their antibacterial properties.
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and industrial contexts, reflecting its importance in pharmaceutical synthesis:
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Linezolid Desacetamide Phthalimide (R)-Isomer
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Linezolid Impurity 79 (R-Linezolid Desacetamide Phthalimide)
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2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
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1H-Isoindole-1,3(2H)-dione, 2-[[(5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-
These synonyms help researchers and manufacturers identify the compound across different nomenclature systems and databases, ensuring consistent referencing in scientific communications.
Structural and Physicochemical Properties
Molecular Structure and Configuration
The compound contains several key structural components:
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An oxazolidinone ring with a specific (R)-stereochemistry at the 5-position
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A 3-fluoro-4-morpholinyl-substituted phenyl group attached to the oxazolidinone nitrogen
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A phthalimide group connected via a methylene linker to the oxazolidinone ring
The R-configuration at the 5-position of the oxazolidinone ring is a critical structural feature that distinguishes this compound from its S-enantiomer and significantly influences its function as a pharmaceutical intermediate .
Physical and Chemical Characteristics
Table 1: Physicochemical Properties of 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O5 |
| Molecular Weight | 425.41 g/mol |
| Physical Appearance | White solid (inferred from related compounds) |
| Stereochemistry | (R)-configuration at the 5-position of oxazolidinone ring |
| Functional Groups | Oxazolidinone, phthalimide, morpholine, fluorophenyl |
| Solubility | Soluble in polar aprotic solvents like DMF (inferred from synthesis) |
The compound contains multiple nitrogen atoms and oxygen-containing functional groups that contribute to its polarity and reactivity. The presence of the phthalimide group provides a protected form of a primary amine, which is significant for its role as a synthetic intermediate .
Synthetic Methodologies
Traditional Synthesis Approaches
Traditional syntheses of 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione typically involve multiple steps starting from 3-fluoro-4-morpholinoaniline. These methods often suffer from limitations including:
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Lower yields (approximately 17-59% theoretical yield)
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Requirements for harsh reagents like phosgene or n-butyllithium
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Need for very low temperatures during certain reaction steps
These traditional methods, while functionally adequate for small-scale production, present significant challenges for commercial-scale manufacturing, particularly regarding safety, efficiency, and environmental impact.
Modern Optimized Synthesis
Recent patent literature describes an improved one-pot synthesis method that addresses many of the limitations of traditional approaches. This novel process features:
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Higher yields (above 80% theoretical yield)
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Use of recyclable heterogeneous catalysts
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Elimination of extremely low temperature requirements
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Reduced use of hazardous reagents
The process involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin in the presence of a pseudo-acidic metal heterogeneous catalyst in an alcoholic solvent. This is followed by carbonylation and subsequent treatment with potassium phthalimide in N,N-dimethylformamide to obtain the target compound .
Key Synthetic Steps and Conditions
The optimized synthesis follows this general pathway:
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Reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin at temperatures below 20°C in the presence of alumina sulfonic acid catalyst
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In-situ carbonylation using an appropriate carbonylating agent (alkyl chloroformates, carbonyldiimidazole, or similar)
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Conversion to the phthalimide derivative using potassium phthalimide in a dipolar aprotic solvent
This approach offers significant advantages for industrial-scale production, including reduced environmental impact, improved worker safety, and better economic efficiency.
Role in Pharmaceutical Synthesis
Relationship to Linezolid
The compound 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione serves as a key intermediate in the synthesis of Linezolid, an important synthetic antibacterial agent of the oxazolidinone class . Linezolid, chemically known as (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, is effective against aerobic Gram-positive bacteria .
The transformation of the phthalimide intermediate to Linezolid involves:
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Deprotection of the phthalimide group to generate a primary amine
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Acetylation of the resulting amine to form the acetamide group present in Linezolid
This process maintains the critical stereochemistry required for biological activity while converting the protecting group to the pharmacologically active moiety.
Structure-Activity Relationships
Structural Modifications and Impact
Research on similar oxazolidinone derivatives provides insights into how structural modifications affect biological activity. For example, studies have shown that:
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Replacement of the 5-acetylaminomethyl group of Linezolid with 5-(heterocycle methylene) groups leads to loss of antibacterial activity
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The fluorine substituent at the 3-position of the phenyl ring is important for antimicrobial activity
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The morpholine ring contributes to the pharmacokinetic properties of the compound
These structure-activity relationships highlight the delicate balance required in the design of effective oxazolidinone antibiotics and the importance of precise control over the structure of synthetic intermediates like 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione.
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used to assess the purity of pharmaceutical intermediates like 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. Typical HPLC conditions might include:
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths where the aromatic and carbonyl groups absorb strongly
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Chiral columns for verification of enantiomeric purity
The patent literature indicates that related compounds can be purified to HPLC purities exceeding 99.5%, which is essential for pharmaceutical-grade intermediates .
Applications and Future Perspectives
Current Applications
The primary application of 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione is as a key intermediate in the synthesis of Linezolid, a commercially important antibiotic used against multi-resistant Gram-positive bacteria . Its role in pharmaceutical manufacturing underscores its importance to modern medicine and public health.
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